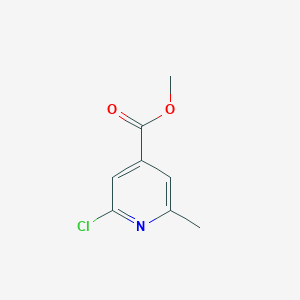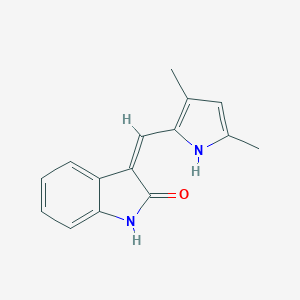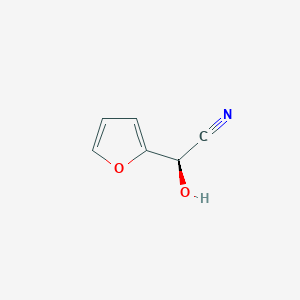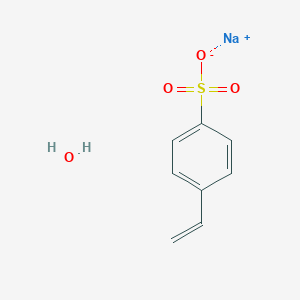
Sodium 4-vinylbenzenesulfonate hydrate
Übersicht
Beschreibung
Sodium 4-vinylbenzenesulfonate hydrate, also known as 4-Vinylbenzenesulfonic acid sodium salt or Styrene-4-sulfonic acid sodium salt, is a technical grade compound with a molecular weight of 206.19 . It is used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .
Synthesis Analysis
Sodium 4-vinylbenzenesulfonate can be synthesized by grafting sodium 4-vinylbenzene sulfonate (SVBS) onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) . This results in a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) .Molecular Structure Analysis
The empirical formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S . The SMILES string representation is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Physical And Chemical Properties Analysis
Sodium 4-vinylbenzenesulfonate hydrate is a powder that is soluble in water . It has a melting point of 151-154 °C and a boiling point of 111-112 °C . The density is 1.043 g/mL at 25 °C . It is stable but incompatible with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
Sodium 4-vinylbenzenesulfonate hydrate is used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . This polymer can be used in various applications, including the production of coatings, adhesives, and sealants.
Dye Synthesis
This compound plays a crucial role in synthesizing various substances, including dyes . The sulfonate group in the compound can bind to dye molecules, enhancing their solubility in water and improving their colorfastness on fabrics.
Metal Ion Complexation
Sodium 4-vinylbenzenesulfonate hydrate can form complexes with metal ions . This property makes it useful in various fields, such as environmental science for the removal of heavy metals from wastewater, and in analytical chemistry for the separation and quantification of metal ions.
Safety and Hazards
Sodium 4-vinylbenzenesulfonate hydrate is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Sodium 4-vinylbenzenesulfonate hydrate has various applications including its use as an emulsifier for acrylic, vinyl acetate, and SBR latexes, films; textile dyeing assistant; flocculant; scale inhibitor; sludge conditioner; dispersant for cosmetics; hair fixing agent; for polyion complex; antistat for paper, fibers, plastics; artificial biomembranes; photochemical metal plating brightener; pharmaceuticals . Its future directions could involve further exploration of these applications and potential new uses.
Wirkmechanismus
Target of Action
Sodium 4-vinylbenzenesulfonate hydrate primarily targets polymer synthesis and ion exchange membranes . It is a crucial monomer in the synthesis of high polymer materials such as poly(sodium 4-styrenesulfonate) (PSS) . In the electronics industry, it is used as a component of electrolytes and ion exchange membranes, which are widely applied in batteries, conductivity measurements, and water electrolysis .
Mode of Action
The compound interacts with its targets through a process known as grafting . In a study, sodium 4-vinylbenzenesulfonate was grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzenesulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of cation exchange membranes .
Biochemical Pathways
The biochemical pathways affected by sodium 4-vinylbenzenesulfonate hydrate are primarily related to polymer synthesis and ion exchange . The compound’s grafting onto PVDF leads to the formation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization process .
Pharmacokinetics
Given its use in polymer synthesis and ion exchange membranes, it is likely that its bioavailability is largely determined by its chemical properties and the specific conditions of its use .
Result of Action
The primary result of sodium 4-vinylbenzenesulfonate hydrate’s action is the formation of cation exchange membranes . These membranes are used in the membrane capacitive deionization process . Additionally, the compound is used in the synthesis of high polymer materials such as PSS .
Action Environment
The action of sodium 4-vinylbenzenesulfonate hydrate can be influenced by environmental factors. For instance, the temperature during the annealing process of PVDF-g-PSVBS membranes should be below 60°C to prepare consistent and homogeneous membranes . It should be stored in a dry, cool, and well-ventilated place . It is also important to avoid causing pollution to water bodies and the environment .
Eigenschaften
IUPAC Name |
sodium;4-ethenylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHLPHPRXGBAI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635574 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-vinylbenzenesulfonate hydrate | |
CAS RN |
123333-94-8 | |
| Record name | Sodium 4-ethenylbenzene-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-vinylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium 4-vinylbenzenesulfonate hydrate contribute to the formation of a stretchable ionomer network?
A1: Sodium 4-vinylbenzenesulfonate hydrate (SSNa) acts as a physical cross-linker in the ionomer network []. When copolymerized with hexyl methacrylate (HMA), the ionized SSNa monomers, randomly distributed along the polymer chain, interact with each other through ionic interactions. These interactions act as physical crosslinks, forming a network structure within the material. The research found that the ductility of the resulting ionomer is strongly related to the degree of gelation, which is influenced by the concentration of SSNa []. Essentially, the ionic interactions provided by SSNa are crucial for holding the polymer chains together while still allowing for chain mobility and thus, stretchability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



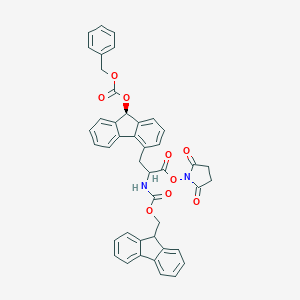
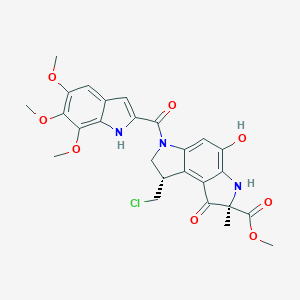
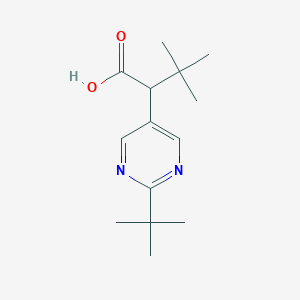
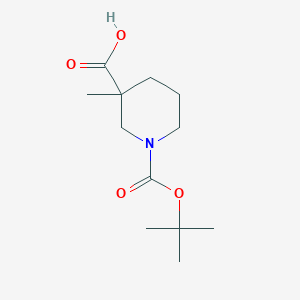
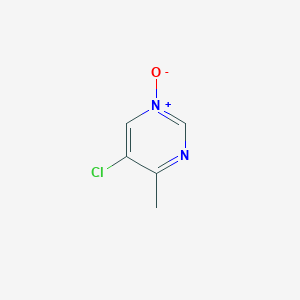
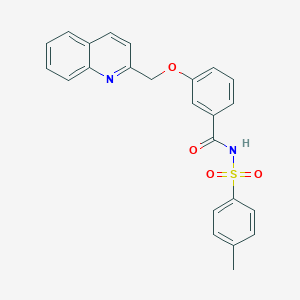

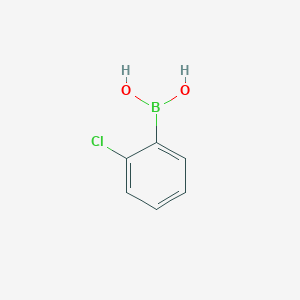
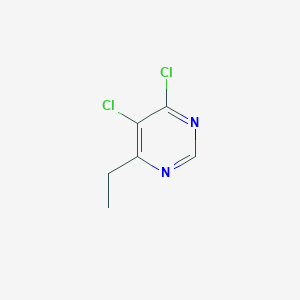
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
